XL-281

Description

BMS-908662 has been used in trials studying the treatment of Melanoma and Colorectal Cancer.

XL-281 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

a RAF kinase inhibito

Properties

Key on ui mechanism of action |

XL281 is a novel small molecule drug designed to specifically inhibit RAF kinases, which lie immediately downstream of RAS and are key components of the RAS/RAF/MEK/ERK kinase signaling pathway. Genetic lesions that activate this pathway are common in human tumors, with activating mutations in K-Ras occurring in 30 percent of tumors and activating mutations in B-RAF occurring in approximately 60 percent of melanomas. The RAS/RAF/MEK/ERK pathway also plays a key role in the transmission of growth-promoting signals downstream of receptor tyrosine kinases. This suggests that deregulation of this pathway plays a pivotal role in the progression of many human tumors, and that inhibition of the pathway may provide clinical benefit in the treatment of cancer. In preclinical studies, XL281 showed potent inhibition of B-RAF, mutationally activated B-RAF and C-RAF, and did not interact with kinases outside of the RAF family. XL281 displays high oral bioavailability and strongly inhibits RAS/RAF/MEK/ERK signaling in human tumor models. |

|---|---|

CAS No. |

870603-16-0 |

Molecular Formula |

C24H19ClN4O4 |

Molecular Weight |

462.9 g/mol |

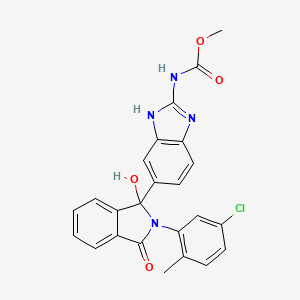

IUPAC Name |

methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C24H19ClN4O4/c1-13-7-9-15(25)12-20(13)29-21(30)16-5-3-4-6-17(16)24(29,32)14-8-10-18-19(11-14)27-22(26-18)28-23(31)33-2/h3-12,32H,1-2H3,(H2,26,27,28,31) |

InChI Key |

MMNNTJYFHUDSKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2(C4=CC5=C(C=C4)N=C(N5)NC(=O)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS908662; BMS-908662; BMS 908662; XL281; XL 281; XL-281 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of XL-281 in BRAF-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XL-281 (also known as BMS-908662) is a potent and selective, orally bioavailable small-molecule inhibitor of the RAF family of serine/threonine kinases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its activity in cancers harboring BRAF mutations. The document details the preclinical and clinical data supporting its therapeutic rationale, including its inhibitory effects on the MAPK/ERK signaling pathway, its anti-proliferative and pro-apoptotic activity, and its in vivo efficacy. Methodologies for key experimental assays are provided, and the underlying signaling pathways are visually represented.

Introduction to this compound and the RAF/MEK/ERK Pathway

The RAF/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and angiogenesis.[1][2] Dysregulation of this pathway, often through activating mutations in its components, is a hallmark of many human cancers.[1][3]

The RAF kinase family, comprising A-RAF, B-RAF, and C-RAF (RAF-1), are central components of this pathway.[3] Activating mutations in the BRAF gene, most commonly the V600E substitution, are found in a significant percentage of various cancers, including approximately 50-60% of melanomas, as well as a subset of thyroid, colorectal, and non-small cell lung cancers.[4][5] The BRAF V600E mutation leads to constitutive activation of the kinase, resulting in uncontrolled downstream signaling and tumor growth.[6]

This compound was developed by Exelixis as a potent inhibitor of both wild-type and mutant RAF kinases.[5][7] Its mechanism of action is centered on the direct inhibition of RAF kinase activity, thereby blocking the aberrant signaling cascade driven by oncogenic BRAF.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that binds to the kinase domain of RAF proteins, preventing their phosphorylation and activation of downstream MEK1 and MEK2.[5] This leads to the suppression of the entire MAPK/ERK signaling cascade, ultimately resulting in decreased cell proliferation and induction of apoptosis in BRAF-mutant cancer cells.

Inhibition of RAF Kinase Activity

Preclinical studies have demonstrated the potent inhibitory activity of this compound against multiple RAF isoforms.

| Kinase Target | IC50 (nM) |

| C-RAF | 2.6[8] |

| B-RAF | 4.5[8] |

| B-RAF V600E | 6.0[8] |

| Table 1: In vitro inhibitory activity of this compound against RAF kinases. |

Downstream Signaling Effects

In BRAF-mutant cancer cells, this compound effectively suppresses the phosphorylation of MEK and ERK, the key downstream effectors of RAF.[7] Pharmacodynamic analyses from a phase I clinical trial in patients with advanced solid tumors, including those with BRAF mutations, demonstrated that treatment with this compound at the maximum tolerated dose (MTD) resulted in a significant decrease in phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) in tumor biopsies.[5]

Paradoxical Activation in BRAF Wild-Type Cells

An important aspect of the mechanism of some RAF inhibitors, including this compound, is the phenomenon of "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF and activated upstream signaling (e.g., RAS mutations).[5] In this context, the binding of the inhibitor to one protomer of a RAF dimer can lead to the transactivation of the other protomer, resulting in increased, rather than decreased, downstream signaling. This has been associated with certain side effects, such as the development of cutaneous squamous cell carcinomas, observed with some RAF inhibitors.

Preclinical and Clinical Efficacy

In Vitro Anti-proliferative Activity

In Vivo Anti-tumor Activity

This compound has demonstrated significant anti-tumor activity in multiple preclinical xenograft models of human cancers harboring BRAF mutations.[7] Oral administration of this compound has been shown to lead to tumor growth inhibition and, in some cases, tumor regression.

Phase I Clinical Trial Results

A Phase I clinical study of this compound was conducted in patients with advanced solid tumors, including melanoma, papillary thyroid cancer, and colorectal cancer.

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 150 mg once daily[5] |

| Common Adverse Events (Grade 1/2) | Fatigue (48%), Diarrhea (35%), Nausea (35%), Vomiting (35%), Anorexia (30%)[5] |

| Partial Response (PR) | 1 patient with ocular melanoma[5] |

| Stable Disease (SD) | 12 patients (duration 3 - 17+ months)[5] |

| Notable Stable Disease | 2 patients with BRAF V600E mutant papillary thyroid cancer (15+ and 17+ months)[5] |

| Table 2: Summary of Phase I Clinical Trial Data for this compound. |

Pharmacodynamic assessments in this trial confirmed on-target activity, with an average 72% decrease in pMEK and a 68% decrease in pERK in paired tumor biopsies.[5]

Experimental Protocols

Detailed, specific protocols for the preclinical evaluation of this compound are proprietary and not fully available in the public domain. However, the following sections provide representative methodologies for the key assays used to characterize RAF inhibitors like this compound.

RAF Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for assessing the in vitro inhibitory activity of a compound against a purified kinase.

Materials:

-

Recombinant human RAF kinase (e.g., B-RAF V600E)

-

Kinase substrate (e.g., inactive MEK1)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (or other test compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant RAF kinase, and kinase substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay - Representative Protocol)

This protocol outlines a colorimetric assay to assess the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Materials:

-

BRAF-mutant cancer cell line (e.g., A375 melanoma)

-

Complete cell culture medium

-

This compound (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the BRAF-mutant cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study (Representative Protocol)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

BRAF-mutant cancer cell line (e.g., A375)

-

Matrigel (optional)

-

This compound (or other test compound) formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a suspension of BRAF-mutant cancer cells (often mixed with Matrigel to enhance tumor formation) into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., once daily). Administer the vehicle to the control group.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).

-

Analyze the tumor growth data to determine the anti-tumor efficacy of this compound, often expressed as tumor growth inhibition (TGI).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.

Conclusion

This compound is a potent and selective inhibitor of RAF kinases with demonstrated activity against BRAF-mutant cancers. Its mechanism of action, centered on the inhibition of the constitutively active MAPK/ERK signaling pathway, provides a strong rationale for its therapeutic use. Preclinical and early clinical data have shown promising anti-tumor activity and on-target pharmacodynamic effects. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound in the treatment of BRAF-mutant malignancies. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the field of targeted cancer therapy.

References

- 1. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Exelixis Files IND Application for Anticancer Compound XL184 | Exelixis, Inc. [ir.exelixis.com]

- 7. Exelixis Files IND Application for XL281 | Exelixis, Inc. [ir.exelixis.com]

- 8. 3.2.2. BRAFV600E Inhibition Assay [bio-protocol.org]

In-Depth Technical Guide: Binding Affinity of XL-281 to RAF Kinases

This technical guide provides a comprehensive overview of the binding affinity of the selective RAF kinase inhibitor, XL-281 (also known as BMS-908662), to the three isoforms of the RAF kinase family: ARAF, BRAF, and CRAF. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction to this compound and the RAF Kinase Family

The RAF (Rapidly Accelerated Fibrosarcoma) kinases are a family of three serine/threonine-specific protein kinases: ARAF, BRAF, and CRAF. These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or the upstream activator RAS, is a key driver in many human cancers.

This compound is an orally active, small-molecule inhibitor that targets RAF kinases. As a pan-RAF inhibitor, it is designed to bind to and inhibit the activity of all three RAF isoforms, including the frequently mutated BRAF V600E.[1] By inhibiting RAF kinases, this compound aims to block the downstream signaling cascade, thereby inhibiting tumor cell growth and proliferation.

Binding Affinity of this compound to RAF Isoforms

The binding affinity of this compound to BRAF and CRAF has been quantified using in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. While this compound is characterized as a pan-RAF inhibitor, specific IC50 values for ARAF are not consistently reported in publicly available literature.

| Kinase Isoform | IC50 (nM) |

| ARAF | Not Reported |

| BRAF | 4.5[2] |

| BRAF V600E | 6.0[2] |

| CRAF | 2.6[2] |

Table 1: Binding Affinity (IC50) of this compound for RAF Kinase Isoforms. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against different RAF kinases. Lower IC50 values indicate greater potency.

Experimental Protocols: In Vitro RAF Kinase Inhibition Assay

The determination of the IC50 values for this compound against RAF kinases is typically performed using an in vitro biochemical assay. While the precise, proprietary protocol used for the initial characterization of this compound may not be publicly available, a representative methodology based on common practices for assaying RAF inhibitors is detailed below. This protocol describes a luminescence-based kinase assay that measures the amount of ATP consumed during the phosphorylation of a substrate by the RAF kinase.

Principle

The kinase activity is determined by quantifying the amount of ATP remaining in the solution after the kinase reaction. A luciferase-based reagent is used, which produces a luminescent signal that is directly proportional to the amount of ATP present. Therefore, lower luminescence indicates higher kinase activity and vice-versa. In the presence of an inhibitor like this compound, kinase activity is reduced, resulting in a higher luminescent signal.

Materials and Reagents

-

Recombinant human RAF kinase (ARAF, BRAF, BRAF V600E, or CRAF)

-

Kinase-dead MEK1 (substrate)

-

This compound (test inhibitor)

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

96-well or 384-well white, opaque microplates

-

Multichannel pipettes

-

Luminometer

Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.

-

Reaction Setup:

-

Add 5 µL of the diluted this compound or DMSO (as a control) to the wells of the microplate.

-

Add 10 µL of a solution containing the recombinant RAF kinase and the MEK1 substrate in kinase assay buffer to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

-

-

Kinase Reaction Initiation:

-

Add 10 µL of a solution containing ATP in kinase assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific RAF isoform.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Equilibrate the plate and the luminescence-based ATP detection reagent to room temperature.

-

Add 25 µL of the ATP detection reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate luminometer.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway

Figure 1: The RAS-RAF-MEK-ERK Signaling Pathway and the Point of Inhibition by this compound.

Experimental Workflow

Figure 2: Workflow for an In Vitro RAF Kinase Inhibition Assay.

References

An In-depth Technical Guide to the Discovery and Synthesis of XL-281

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL-281, also known as BMS-908662, is a potent and selective, orally bioavailable small-molecule inhibitor of RAF kinases. As a critical component of the RAS/RAF/MEK/ERK signaling pathway, RAF kinases are key targets in oncology. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a significant driver in a multitude of human cancers. This compound has demonstrated inhibitory activity against both wild-type and mutant forms of RAF kinases, positioning it as a compound of interest in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Introduction

The RAS/RAF/MEK/ERK pathway is a pivotal intracellular signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[1][2] Constitutive activation of this pathway is a hallmark of many cancers, with mutations in BRAF, particularly the V600E mutation, being prevalent in melanoma, thyroid, and colorectal cancers. This compound was developed as a potent inhibitor of RAF kinases to therapeutically target this oncogenic signaling.

Chemical Information:

-

IUPAC Name: Methyl N-[5-[1-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxo-2,3-dihydroisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate

-

Synonyms: this compound, BMS-908662

-

CAS Number: 870603-16-0

-

Molecular Formula: C24H19ClN4O4

-

Molecular Weight: 462.89 g/mol

Discovery and Mechanism of Action

This compound was identified as a potent inhibitor of RAF kinases through targeted drug discovery programs. It exerts its therapeutic effect by binding to the ATP-binding pocket of RAF kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling.

Signaling Pathway

This compound targets the RAF kinases within the RAS/RAF/MEK/ERK signaling cascade. Under normal physiological conditions, the binding of growth factors to receptor tyrosine kinases (RTKs) activates RAS, which in turn recruits and activates RAF kinases. Activated RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. In cancer cells with activating BRAF or RAS mutations, this pathway is constitutively active, leading to uncontrolled cell growth. This compound intervenes by directly inhibiting RAF kinases, thus blocking the entire downstream signaling cascade.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against key RAF kinase isoforms in biochemical assays.

| Kinase Target | IC50 (nM) |

| C-RAF | 2.6[3][4] |

| B-RAF | 4.5[3][4] |

| B-RAF (V600E) | 6[3][4] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the final compound. The following is a general workflow for the synthesis.

Detailed Experimental Protocol for Synthesis

Note: The following protocol is a generalized representation based on common organic synthesis methodologies for similar compounds and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of Intermediate A (N-acylated benzimidazole derivative)

-

To a solution of 4-amino-3-nitrobenzamide in a suitable solvent (e.g., dichloromethane), add methyl chloroformate and a base (e.g., triethylamine) at 0 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation under a hydrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the corresponding diamine intermediate.

Step 3: Cyclization to form the Benzimidazole Core

-

Dissolve the diamine intermediate from Step 2 in a suitable solvent (e.g., acetic acid).

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the formation of the benzimidazole ring by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain the benzimidazole intermediate.

Step 4: Coupling Reaction to introduce the isoindolinone moiety

-

To a solution of the benzimidazole intermediate from Step 3 in a suitable solvent (e.g., dimethylformamide), add 2-(5-chloro-2-methylphenyl)-2-hydroxy-3-oxoisoindoline-1-carbaldehyde and a coupling agent (e.g., HATU) along with a base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Preclinical Evaluation

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its biological activity, pharmacokinetic profile, and anti-tumor efficacy.

Experimental Protocols for Biological Assays

4.1.1. RAF Kinase Inhibition Assay

-

Principle: To measure the ability of this compound to inhibit the phosphorylation of the downstream substrate MEK by RAF kinase.

-

Protocol:

-

Recombinant human B-RAF, C-RAF, or B-RAF V600E enzyme is incubated with the substrate, inactive MEK1, in a kinase reaction buffer containing ATP and MgCl2.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of EDTA.

-

The amount of phosphorylated MEK is quantified using a phospho-specific antibody in an ELISA or Western blot format.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

4.1.2. Cell Proliferation Assay (MTT Assay)

-

Principle: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

-

Protocol:

-

Cancer cell lines (e.g., A375 melanoma with BRAF V600E mutation) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

-

The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

-

4.1.3. In Vivo Tumor Xenograft Study

-

Principle: To evaluate the anti-tumor efficacy of this compound in an animal model.

-

Protocol:

-

Human tumor cells (e.g., melanoma or colon cancer cell lines with relevant mutations) are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID mice).

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

This compound is administered orally at various dose levels and schedules (e.g., once daily). The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, the tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.

-

Preclinical Pharmacokinetics and Efficacy Data

While comprehensive preclinical data tables are not publicly available in their entirety, published studies and clinical trial information provide insights into the pharmacokinetic and efficacy profile of this compound.

Pharmacokinetic Parameters (Phase I Clinical Trial Data in Humans) [2]

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 150 mg/day |

| Cmax | Dose-dependent increase |

| AUC | Dose-dependent increase |

Preclinical Efficacy Summary

This compound has demonstrated anti-tumor activity in multiple xenograft models.[2][4] In a Phase I clinical trial, two patients with papillary thyroid cancer (NRAS mutation) and uveal melanoma had partial responses.[2] Additionally, nine other patients showed a tumor decrease of over 10%.[2] Matched tumor biopsies from 33 patients showed significant decreases in phosphorylated ERK (pERK) and phosphorylated MEK (pMEK), confirming target engagement and inhibition of the RAF pathway.[2]

Conclusion

This compound is a potent and selective inhibitor of RAF kinases with demonstrated preclinical and early clinical activity. Its ability to target both wild-type and mutant forms of RAF makes it a valuable tool for cancer research and a potential therapeutic agent for tumors driven by the RAS/RAF/MEK/ERK pathway. The synthetic route, while multi-stepped, is achievable through established organic chemistry principles. Further clinical development will be necessary to fully elucidate its therapeutic potential and patient populations most likely to benefit from treatment with this compound. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the field of oncology.

References

- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 2. Phase I study of XL281 (BMS-908662), a potent oral RAF kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. moscow.sci-hub.se [moscow.sci-hub.se]

XL-281 and the MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL-281, also known as BMS-908662, is a potent and selective, orally bioavailable small-molecule inhibitor of the RAF family of serine/threonine kinases.[1][2] As a critical component of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling cascade, RAF kinases are central to regulating cellular processes such as proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in a significant portion of human cancers, making it a prime target for therapeutic intervention.[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on the MAPK pathway, and detailed methodologies for its preclinical evaluation.

Mechanism of Action

This compound is an ATP-competitive pan-RAF inhibitor, demonstrating potent activity against wild-type A-RAF, B-RAF, and C-RAF, as well as the oncogenic B-RAF V600E mutant.[3][4] By binding to the ATP-binding pocket of RAF kinases, this compound prevents their activation and subsequent phosphorylation of downstream targets, MEK1 and MEK2. This blockade of the MAPK cascade leads to a reduction in the phosphorylation of ERK1 and ERK2, which in turn inhibits the transcription of genes involved in cell proliferation and survival, ultimately leading to anti-tumor effects.[1]

Quantitative Data

The inhibitory potency of this compound against key RAF kinases has been determined through various preclinical studies. A summary of its biochemical and cellular activity is presented below.

| Target | Assay Type | IC50 (nM) | Reference |

| C-RAF | Biochemical Kinase Assay | 2.6 | [4] |

| B-RAF | Biochemical Kinase Assay | 4.5 | [4] |

| B-RAF V600E | Biochemical Kinase Assay | 6.0 | [4] |

Experimental Protocols

This section details the methodologies employed in the preclinical and clinical evaluation of this compound's effect on the MAPK signaling pathway.

Biochemical Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified RAF kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human C-RAF, B-RAF, and B-RAF V600E enzymes and a generic kinase substrate (e.g., myelin basic protein) are prepared in a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and this compound at various concentrations are incubated in the presence of ATP (radiolabeled [γ-33P]ATP is often used for detection).

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is typically done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines with known RAS/RAF mutation status.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., melanoma, colorectal, thyroid) with and without BRAF or RAS mutations are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a standard method such as the sulforhodamine B (SRB) assay, which stains total cellular protein, or an MTS assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells with relevant mutations are injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and their dimensions are measured regularly with calipers.

-

Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules (e.g., once daily). The control group receives a vehicle.

-

Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.

Pharmacodynamic (PD) Marker Analysis (Western Blot)

Objective: To confirm the on-target activity of this compound by measuring the phosphorylation status of key MAPK pathway proteins in tumor tissue.

Methodology:

-

Sample Collection: Tumor biopsies are collected from patients before and after treatment with this compound, or from xenograft models at the end of the study.[5]

-

Protein Extraction: Total protein is extracted from the tumor samples.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of MEK (pMEK), ERK (pERK), and AKT (pAKT), as well as total levels of these proteins as loading controls.[5]

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, and the signal is visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to assess the degree of pathway inhibition.

Visualizations

Signaling Pathway Diagram

Caption: The MAPK signaling pathway and the point of inhibition by this compound.

Experimental Workflow Diagram

Caption: A typical preclinical to clinical workflow for a kinase inhibitor.

Conclusion

This compound is a potent pan-RAF inhibitor that effectively targets the MAPK signaling pathway, a key driver of oncogenesis in many cancers. Its ability to inhibit both wild-type and mutant forms of RAF kinases has demonstrated anti-tumor activity in preclinical models and early clinical trials. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other RAF inhibitors, aiding researchers and drug development professionals in their efforts to advance cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting RAS-mutant cancers: is ERK the key? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phase I study of XL281 (BMS-908662), a potent oral RAF kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Efficacy of XL-281 in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to XL-281

This compound is an ATP-competitive pan-RAF inhibitor, demonstrating activity against both wild-type and mutant forms of BRAF, as well as CRAF (RAF-1).[1][2] The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation through mutations in BRAF or RAS is a hallmark of many human cancers, including melanoma and colorectal cancer.[1][2] By targeting the RAF kinases, this compound aims to block this signaling cascade, thereby inhibiting tumor cell growth and inducing apoptosis.

Biochemical Activity

Initial in vitro kinase assays established the potent and selective inhibitory profile of this compound against key RAF isoforms. The half-maximal inhibitory concentrations (IC50) from these biochemical assays are summarized in the table below.

| Kinase Target | IC50 (nM) |

| CRAF | 2.6 |

| B-RAF | 4.5 |

| B-RAF (V600E) | 6.0 |

| (Data sourced from publicly available information)[3] |

These data demonstrate that this compound potently inhibits the key RAF kinase family members, including the oncogenic BRAF V600E mutant, at low nanomolar concentrations.

In Vitro Cellular Activity in Cancer Cell Lines

Preclinical studies reported by Exelixis indicated that this compound strongly inhibits the RAS/RAF/MEK/ERK signaling pathway in human tumor models, leading to substantial inhibition of tumor growth in xenograft models of human tumors with activating mutations in RAS or RAF.[1] In a phase 1 clinical trial, pharmacodynamic analyses of paired tumor biopsies from patients treated with this compound showed significant decreases in phosphorylated MEK (pMEK) and phosphorylated ERK (pERK), confirming target engagement and pathway inhibition in a clinical setting.[4] Furthermore, these biopsies revealed a reduction in the proliferation marker Ki-67 and an increase in apoptosis.

While specific IC50 values for cell viability or proliferation across a broad panel of cancer cell lines from the initial preclinical studies are not publicly available, the following sections detail the standard experimental protocols that would be utilized to generate such data.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of a compound on cancer cells.

Experimental Protocol: Cell Viability (MTT/XTT Assay)

-

Cell Plating: Cancer cell lines (e.g., BRAF V600E mutant melanoma lines like A375, and KRAS mutant colorectal cancer lines like HCT116) are seeded in 96-well plates at a density of 3,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is added to each well.

-

Incubation and Solubilization: Plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. A solubilization buffer is then added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the IC50 values are calculated using non-linear regression analysis.

Apoptosis Assays

To determine if the observed decrease in cell viability is due to the induction of programmed cell death, apoptosis assays are performed.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 for cell viability) for 24 to 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Cells are incubated with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the vehicle-treated control.

Target Engagement and Pathway Inhibition Assays

Western blotting is a standard technique to confirm that the compound is hitting its intended target and modulating the downstream signaling pathway.

Experimental Protocol: Western Blot for pERK Inhibition

-

Cell Lysis: Cancer cells are treated with this compound for a short duration (e.g., 1-2 hours) to observe direct effects on signaling. Cells are then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against phospho-ERK (p-ERK1/2), total ERK (t-ERK1/2), and a loading control (e.g., GAPDH or β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The band intensities are quantified, and the ratio of p-ERK to t-ERK is calculated to determine the extent of pathway inhibition.

Visualizations

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for in vitro inhibitor testing.

Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

References

- 1. Exelixis Reports Positive Phase 1 Data for XL281 at EORTC-NCI-AACR Symposium | Exelixis, Inc. [ir.exelixis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phase I study of XL281 (BMS-908662), a potent oral RAF kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of XL-281 (BMS-908662): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL-281 (also known as BMS-908662) is a potent, orally bioavailable small molecule inhibitor of RAF kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making RAF kinases a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing its mechanism of action, in vitro and in vivo preclinical data, and clinical findings from a Phase I study. The information is presented to support further research and development efforts in the field of oncology.

Mechanism of Action

This compound is a selective inhibitor of both wild-type and mutant forms of RAF kinases. It exerts its therapeutic effect by blocking the kinase activity of A-RAF, B-RAF, and C-RAF, thereby inhibiting the downstream phosphorylation of MEK and ERK. The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, survival, and angiogenesis. In many cancers, mutations in genes like BRAF (e.g., V600E) or upstream activators like RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound's inhibition of RAF kinases effectively shuts down this aberrant signaling.

Below is a diagram illustrating the mechanism of action of this compound within the RAF/MEK/ERK signaling pathway.

Caption: Mechanism of action of this compound in the RAF/MEK/ERK signaling pathway.

In Vitro Pharmacology

This compound has demonstrated potent inhibitory activity against key RAF kinase isoforms in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| C-RAF | 2.6 |

| B-RAF | 4.5 |

| B-RAF V600E | 6 |

| Data sourced from publicly available information.[1] |

Experimental Protocols (General Description)

Detailed experimental protocols for the in vitro characterization of this compound are not extensively available in the public domain. However, standard methodologies for such assessments are described below.

Kinase Inhibition Assay (General Protocol): The inhibitory activity of this compound against RAF kinases was likely determined using a biochemical assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a non-radiometric assay (e.g., LanthaScreen™, HTRF®, or AlphaScreen®). A generalized workflow for such an assay is as follows:

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assays (General Protocol): The anti-proliferative effects of this compound would have been evaluated in various cancer cell lines, particularly those harboring BRAF or RAS mutations. A common method is the use of viability assays such as MTT, MTS, or CellTiter-Glo®.

In Vivo Pharmacology

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound. While specific details of these studies are limited in the available literature, a Phase I clinical trial abstract mentions its efficacy in multiple xenograft models.

Experimental Protocols (General Description)

Tumor Xenograft Studies (General Protocol): Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, animals are randomized into vehicle control and treatment groups. The test compound (this compound) is administered orally at various doses and schedules. Tumor growth is monitored over time, and efficacy is determined by comparing the tumor volumes in the treated groups to the control group.

Caption: A generalized workflow for a tumor xenograft efficacy study.

Clinical Pharmacology (Phase I)

A Phase I clinical trial of this compound was conducted in patients with advanced solid tumors. The study evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound.

Key Clinical Findings

| Parameter | Finding |

| Maximum Tolerated Dose (MTD) | 150 mg once daily |

| Common Toxicities | Diarrhea, nausea, fatigue |

| Pharmacokinetics | Plasma Cmax and AUC increased with dose. Famotidine co-administration decreased AUC, while food had no significant effect. |

| Clinical Activity | Partial responses were observed in patients with papillary thyroid cancer (NRAS mutation) and uveal melanoma. Tumor size reduction of >10% was noted in nine other patients. |

| Pharmacodynamics | Matched tumor biopsies from 33 patients showed significant decreases in phosphorylated ERK (pERK), pMEK, and pAKT, confirming target engagement. |

Summary and Future Directions

This compound (BMS-908662) is a potent inhibitor of RAF kinases with a clear mechanism of action and demonstrated anti-tumor activity in preclinical models and early clinical trials. The compound was generally well-tolerated in a Phase I study, and evidence of target engagement and clinical benefit was observed.

Further research could focus on identifying predictive biomarkers of response to this compound and exploring its efficacy in combination with other targeted agents or immunotherapies. The detailed preclinical data, particularly the specifics of the experimental protocols, would be invaluable for a more complete understanding of its pharmacological profile and for designing future studies. This technical guide provides a foundation for researchers and drug developers interested in the continued exploration of RAF inhibitors for the treatment of cancer.

References

Investigating the Downstream Targets of XL-281: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL-281, also known as BMS-908662, is a potent and selective, orally active inhibitor of RAF kinases.[1] As key components of the RAS/RAF/MEK/ERK signaling pathway, RAF kinases are critical regulators of cell proliferation, differentiation, and survival. Mutations in the BRAF gene, a member of the RAF kinase family, are prevalent in a variety of human cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of RAF proteins, thereby blocking downstream signaling through the mitogen-activated protein kinase (MAPK) cascade. The primary targets of this compound are the RAF kinase isoforms, including A-RAF, B-RAF, and C-RAF.

Quantitative Data

The inhibitory activity of this compound against key RAF kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for both wild-type and mutant forms of B-RAF.

| Target | IC50 (nM) |

| C-RAF | 2.6[1] |

| B-RAF | 4.5[1] |

| B-RAF V600E | 6[1] |

A phase I clinical study in patients with advanced solid tumors provided evidence of target engagement and downstream pathway inhibition. Matched tumor biopsies from 33 patients treated with this compound showed significant decreases in the phosphorylation of key downstream effectors MEK, ERK, and AKT.[2] While the precise percentage of reduction was not detailed in the publication, the findings confirm the on-target activity of this compound in a clinical setting.

Signaling Pathways

The primary signaling cascade affected by this compound is the RAS/RAF/MEK/ERK pathway. A simplified representation of this pathway and the point of inhibition by this compound is provided below.

Figure 1: The RAS/RAF/MEK/ERK signaling pathway and inhibition by this compound.

Interestingly, in certain cellular contexts, such as in cells with wild-type RAF and mutant RAS, RAF inhibitors can paradoxically activate the MAPK pathway. This phenomenon is believed to occur through the induction of RAF dimerization.

Figure 2: Proposed mechanism of paradoxical MAPK pathway activation by RAF inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the downstream targets of RAF inhibitors like this compound.

Western Blotting for Phosphorylated Pathway Components

This protocol is designed to assess the phosphorylation status of key proteins in the RAF/MEK/ERK pathway following treatment with this compound.

1. Cell Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control for the specified time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Electrotransfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pMEK (Ser217/221), MEK, pERK1/2 (Thr202/Tyr204), ERK1/2, pAKT (Ser473), and AKT overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect immunoreactive bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Figure 3: Experimental workflow for Western blot analysis.

In Vitro RAF Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of RAF kinases.

1. Reagents and Materials:

-

Recombinant human B-RAF, C-RAF, or B-RAF V600E enzyme.

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).

-

Inactive MEK1 as a substrate.

-

[γ-32P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).

-

This compound at various concentrations.

2. Assay Procedure:

-

Prepare a reaction mixture containing the RAF enzyme, inactive MEK1 substrate, and kinase buffer.

-

Add this compound or vehicle control to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (containing [γ-32P]ATP if using the radiometric method).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer or the appropriate stop reagent for the detection system used.

3. Detection and Analysis:

-

Radiometric Method:

-

Separate the reaction products by SDS-PAGE.

-

Expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated MEK1.

-

Quantify the band intensity to determine the level of kinase activity.

-

-

Non-Radioactive Method (e.g., ADP-Glo™):

-

Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Figure 4: Workflow for an in vitro RAF kinase assay.

Conclusion

This compound is a potent inhibitor of RAF kinases that effectively blocks the downstream RAS/RAF/MEK/ERK signaling pathway. This is evidenced by its low nanomolar IC50 values against key RAF isoforms and the observed reduction in phosphorylation of downstream effectors in clinical samples. The provided experimental protocols offer a framework for researchers to further investigate the intricate downstream effects of this compound and other RAF inhibitors. A thorough understanding of the on-target and potential off-target effects, including the phenomenon of paradoxical pathway activation, is crucial for the continued development and optimal clinical application of this class of targeted therapies.

References

The Role of XL-281 in Inhibiting ERK Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL-281, also known as BMS-908662, is a potent and selective, orally bioavailable small-molecule inhibitor of RAF kinases, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of cellular proliferation and survival in many human cancers. This compound exhibits inhibitory activity against wild-type and mutant forms of RAF kinases, leading to the downstream suppression of MEK and ERK phosphorylation. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction to the RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK cascade is a critical intracellular signaling pathway that transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis. The pathway is initiated by the activation of RAS GTPases, which in turn recruit and activate RAF serine/threonine kinases (A-RAF, B-RAF, and C-RAF). Activated RAF kinases then phosphorylate and activate MEK1 and MEK2, which are dual-specificity kinases that subsequently phosphorylate and activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cellular responses. In many cancers, mutations in genes such as BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that targets the kinase domain of RAF proteins. By binding to RAF, this compound prevents the phosphorylation and subsequent activation of MEK1/2. This blockade of an upstream kinase in the cascade leads to a significant reduction in the levels of phosphorylated ERK, the ultimate effector of this pathway. Preclinical studies have demonstrated that this compound potently inhibits C-RAF, B-RAF, and the oncogenic B-RAFV600E mutant.[2][3]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for RAF kinases.

| Kinase Target | IC50 (nM) |

| C-RAF | 2.6[2][3] |

| B-RAF | 4.5[2][3] |

| B-RAFV600E | 6.0[2][3] |

In a phase I clinical trial in patients with advanced solid tumors, tumor biopsies from 33 patients treated with this compound showed significant decreases in phosphorylated ERK (pERK), phosphorylated MEK (pMEK), and phosphorylated AKT (pAKT), providing clinical evidence of target engagement and pathway inhibition.[1][3] The maximum tolerated dose (MTD) in this study was established at 150 mg per day.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified RAF kinases.

Materials:

-

Recombinant human C-RAF, B-RAF, and B-RAFV600E enzymes

-

MEK1 (inactive) as a substrate

-

This compound (in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the RAF kinase, the inactive MEK1 substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay or cold ATP for luminescence-based assay).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

For Radiometric Assay: Stop the reaction by adding 3% phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper three times with 0.75% phosphoric acid and once with acetone. Measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for ERK Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of ERK in cultured cancer cells.

Materials:

-

Cancer cell lines (e.g., A375 melanoma with B-RAFV600E mutation)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To control for protein loading, strip the membrane and re-probe with an anti-total ERK antibody.

-

Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or DMSO for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Cancer cell line for tumor implantation

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at various dose levels (e.g., once or twice daily) to the treatment groups. The control group receives the vehicle.

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predetermined period or until the tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for p-ERK).

-

Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Visualizations

Signaling Pathway Diagram

Caption: The RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.

Experimental Workflow Diagram

References

In-Depth Technical Guide: Activity of XL-281 Against Wild-Type RAF Kinases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XL-281 (also known as BMS-908662) is a potent, orally active, ATP-competitive pan-RAF inhibitor. It demonstrates significant activity against both wild-type and mutant forms of RAF kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making RAF kinases attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the inhibitory activity of this compound against wild-type RAF kinases, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Activity of this compound against RAF Kinases

The following table summarizes the in vitro inhibitory activity of this compound against wild-type and a common mutant form of RAF kinases. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Kinase Target | IC50 (nM) | Notes |

| Wild-Type C-RAF (RAF-1) | 2.6[1] | |

| Wild-Type B-RAF | 4.5[1] | |

| Wild-Type A-RAF | Activity reported, but specific IC50 not publicly available. Described as a pan-RAF inhibitor with activity against wild-type A, B, and C-RAF.[2] | |

| B-RAF V600E Mutant | 6.0[1] | Included for comparison of activity against a common oncogenic mutant. |

Signaling Pathway

The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound. Activation of receptor tyrosine kinases (RTKs) or mutations in RAS can lead to the activation of RAF kinases (A-RAF, B-RAF, C-RAF). Activated RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation, survival, and differentiation. This compound, as a pan-RAF inhibitor, blocks this cascade at the level of all three RAF isoforms.

Caption: The RAS/RAF/MEK/ERK signaling pathway with this compound inhibition of RAF kinases.

Experimental Protocols

While the precise, proprietary protocols for generating the IC50 values for this compound are not publicly detailed, a representative biochemical kinase assay protocol can be constructed based on established methodologies for RAF kinase inhibitor profiling. The following is a plausible, detailed protocol for determining the in vitro inhibitory activity of this compound against a wild-type RAF kinase.

Objective: To determine the IC50 value of this compound for the inhibition of wild-type RAF kinase activity in a biochemical assay.

Materials:

-

Enzyme: Recombinant full-length or catalytic domain of wild-type A-RAF, B-RAF, or C-RAF.

-

Substrate: Unactivated, recombinant MEK1 protein.

-

Inhibitor: this compound, dissolved in DMSO to create a stock solution, with subsequent serial dilutions.

-

ATP: Adenosine 5'-triphosphate.

-

Assay Buffer: Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

Detection Reagent: An antibody specific for phosphorylated MEK1 (at Ser217/221) or a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

Microplates: 96- or 384-well plates suitable for the chosen detection method.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

Dilute the RAF kinase and MEK1 substrate to their final desired concentrations in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the kinase and micromolar range for the substrate.

-

Prepare ATP at a concentration near its Km for the specific RAF isoform, or at a standardized concentration (e.g., 100 µM).

-

-

Kinase Reaction:

-

Add the diluted this compound or vehicle control (DMSO) to the wells of the microplate.

-

Add the RAF kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the MEK1 substrate and ATP mixture to each well.

-

Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Detection of Kinase Activity:

-

Method A: Phospho-specific Antibody Detection (e.g., TR-FRET):

-

Stop the kinase reaction by adding a solution containing EDTA.

-

Add the detection reagents, including a terbium-labeled anti-phospho-MEK1 antibody and a fluorescein-labeled MEK1.

-

Incubate to allow for antibody binding.

-

Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader. The FRET signal is proportional to the amount of phosphorylated MEK1.

-

-

Method B: Luminescence-based ATP Detection:

-

Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

-

The luminescent signal is inversely proportional to the kinase activity (as ATP is consumed during the phosphorylation reaction).

-

Read the plate on a luminometer.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for a biochemical kinase assay to determine the inhibitory activity of a compound like this compound.

Caption: A generalized workflow for a biochemical RAF kinase inhibition assay.

Conclusion

References

Preclinical Evaluation of XL-281 in Xenograft Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of XL-281 (also known as BMS-908662) in xenograft models. This compound is a potent, orally bioavailable inhibitor of RAF kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in numerous human cancers, making it a prime target for therapeutic intervention. This document details the mechanism of action of this compound, summarizes its preclinical efficacy in xenograft models, outlines relevant experimental protocols, and provides visualizations of key biological and experimental processes.

Mechanism of Action: Targeting the RAF/MEK/ERK Signaling Pathway

This compound exerts its anti-tumor activity by selectively inhibiting RAF kinases, including BRAF and CRAF, as well as oncogenic mutant forms of BRAF such as BRAF V600E. In many cancers, mutations in genes like BRAF or RAS lead to the constitutive activation of the RAF/MEK/ERK pathway, promoting uncontrolled cell proliferation and survival. This compound's inhibition of RAF kinases blocks the downstream phosphorylation of MEK and ERK, thereby interrupting this signaling cascade and leading to a reduction in tumor growth.

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by this compound.

Preclinical Efficacy in Xenograft Models

Preclinical studies in xenograft models were crucial in establishing the anti-tumor activity of this compound. While specific quantitative data from these studies are not extensively detailed in publicly available literature, reports from Exelixis have consistently indicated that this compound demonstrated substantial tumor growth inhibition in various human tumor xenograft models.

Summary of Preclinical In Vivo Activity of this compound

| Xenograft Model Type | Genetic Context | Observed Efficacy |

| Human Tumor Xenografts | Overexpression of Receptor Tyrosine Kinases | Substantial inhibition of tumor growth |

| Human Tumor Xenografts | Activating RAS mutations | Substantial inhibition of tumor growth |

| Human Tumor Xenografts | Activating BRAF mutations (e.g., V600E) | Substantial inhibition of tumor growth |